molecular formula C9H11F2N3O3 B12859570 2',2'-Difluoro-2',3'-dideoxycytidine

2',2'-Difluoro-2',3'-dideoxycytidine

Cat. No.: B12859570
M. Wt: 247.20 g/mol
InChI Key: VIRXEXFEGDYSIV-CAHLUQPWSA-N
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Description

It has been approved for the treatment of various cancers, including non-small cell lung cancer, pancreatic cancer, bladder cancer, and breast cancer . The compound is characterized by the presence of two fluorine atoms at the 2’ position of the sugar moiety, which significantly enhances its stability and efficacy.

Scientific Research Applications

2’,2’-Difluoro-2’,3’-dideoxycytidine has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying nucleoside analogs. In biology and medicine, it is extensively researched for its anticancer properties and mechanisms of action . The compound is also used in the development of new therapeutic agents and in studies related to drug resistance and pharmacokinetics .

Mechanism of Action

The mechanism of action of 2’,2’-Difluoro-2’,3’-dideoxycytidine involves its incorporation into DNA during replication. Once inside the cell, it is phosphorylated to its active triphosphate form, which competes with deoxycytidine triphosphate for incorporation into the growing DNA strand. This incorporation results in chain termination and inhibition of DNA synthesis, leading to cell death . The compound also inhibits ribonucleotide reductase, further depleting the pool of deoxynucleotides required for DNA synthesis .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2’,2’-Difluoro-2’,3’-dideoxycytidine include other nucleoside analogs such as cytarabine (ara-C) and 5-fluorouracil . These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

Uniqueness: 2’,2’-Difluoro-2’,3’-dideoxycytidine is unique due to the presence of two fluorine atoms at the 2’ position, which enhances its stability and efficacy compared to other nucleoside analogs . This modification allows for better incorporation into DNA and more effective inhibition of DNA synthesis.

Properties

Molecular Formula

C9H11F2N3O3

Molecular Weight

247.20 g/mol

IUPAC Name

4-amino-1-[(2R,5S)-3,3-difluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H11F2N3O3/c10-9(11)3-5(4-15)17-7(9)14-2-1-6(12)13-8(14)16/h1-2,5,7,15H,3-4H2,(H2,12,13,16)/t5-,7+/m0/s1

InChI Key

VIRXEXFEGDYSIV-CAHLUQPWSA-N

Isomeric SMILES

C1[C@H](O[C@H](C1(F)F)N2C=CC(=NC2=O)N)CO

Canonical SMILES

C1C(OC(C1(F)F)N2C=CC(=NC2=O)N)CO

Origin of Product

United States

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